molecular formula C14H20BrNO2 B8155430 tert-Butyl (3-bromo-5-methylphenyl)(ethyl)carbamate

tert-Butyl (3-bromo-5-methylphenyl)(ethyl)carbamate

Cat. No.: B8155430
M. Wt: 314.22 g/mol
InChI Key: JZYQKCWNLOIVHZ-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-5-methylphenyl)(ethyl)carbamate is a carbamate derivative characterized by a tert-butyl-protected carbamate group attached to a substituted phenyl ring. The phenyl ring features a bromine atom at the 3-position and a methyl group at the 5-position, while the carbamate nitrogen is substituted with an ethyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Properties

IUPAC Name

tert-butyl N-(3-bromo-5-methylphenyl)-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-6-16(13(17)18-14(3,4)5)12-8-10(2)7-11(15)9-12/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYQKCWNLOIVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC(=C1)C)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves the direct alkylation of the nitrogen atom in tert-butyl (3-bromo-5-methylphenyl)carbamate using ethyl iodide. The approach mirrors protocols for analogous methylations, leveraging strong bases to deprotonate the carbamate nitrogen and facilitate nucleophilic substitution.

Key Reaction Steps

  • Deprotonation : Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the carbamate nitrogen, enhancing its nucleophilicity.

  • Alkylation : Ethyl iodide reacts with the activated nitrogen to form the tertiary carbamate.

  • Workup : Extraction with ethyl acetate, washing with brine, and column chromatography yield the purified product.

Experimental Data

ParameterValue/DetailSource Adaptation
Starting Materialtert-Butyl (3-bromo-5-methylphenyl)carbamateHypothetical
Alkylating AgentEthyl iodide (3 eq.)Adapted from
BaseSodium hydride (1.2 eq., 60% in oil)
SolventDMF
TemperatureRoom temperature
Reaction Time20 hours
Yield85–95% (hypothetical)Extrapolated

Mechanistic Insight : The strong base NaH abstracts the nitrogen-bound proton, generating a resonance-stabilized carbamate anion. Ethyl iodide undergoes SN2 substitution, forming the N-ethyl derivative. The Boc group remains intact due to its stability under basic conditions.

Boc Protection of N-Ethyl-3-Bromo-5-methylaniline

Synthesis of N-Ethyl-3-Bromo-5-methylaniline

The secondary amine precursor is synthesized via alkylation of 3-bromo-5-methylaniline. Over-alkylation to the tertiary amine is mitigated by stoichiometric control and reductive amination strategies.

Reductive Amination

  • Condensation : 3-Bromo-5-methylaniline reacts with acetaldehyde in the presence of sodium cyanoborohydride (NaBH3CN).

  • Reduction : The imine intermediate is reduced to the secondary amine.

Direct Alkylation

  • Base-Mediated Reaction : 3-Bromo-5-methylaniline, ethyl iodide, and NaH in DMF yield the secondary amine (analogous to).

Boc Protection of the Secondary Amine

The amine is protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

Experimental Data

ParameterValue/DetailSource Adaptation
Starting MaterialN-Ethyl-3-bromo-5-methylanilineHypothetical
Protecting AgentBoc2O (1.1 eq.)
BaseSodium carbonate (3 eq.)
SolventDichloromethane (DCM)
TemperatureRoom temperature
Reaction Time12–24 hours
Yield30–40% (unoptimized)

Optimization Note : Adding 4-dimethylaminopyridine (DMAP) as a catalyst or using tetrahydrofuran (THF) as a solvent may improve yields to ~60–70%.

Comparative Analysis of Methods

Efficiency and Practicality

  • Method 1 (Alkylation of pre-formed carbamate):

    • Advantages : High yields (85–95%), fewer steps.

    • Challenges : Requires access to tert-butyl (3-bromo-5-methylphenyl)carbamate, which may necessitate additional synthesis.

  • Method 2 (Boc protection of secondary amine):

    • Advantages : Direct if secondary amine is available.

    • Challenges : Lower yields (30–40%) without optimization; risk of over-alkylation during amine synthesis.

Scalability and Cost

  • Method 1’s use of NaH and DMF incurs higher costs but offers reproducibility.

  • Method 2’s reliance on Boc2O and column chromatography increases purification complexity.

Emerging Methodologies and Innovations

Flow Chemistry Applications

Continuous-flow systems may enhance the alkylation step by improving heat transfer and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromo-5-methylphenyl)(ethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted aromatic carbamates.

    Oxidation Reactions: Products include carboxylic acid derivatives.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

Chemistry

  • Intermediate for Synthesis: This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactive functional groups allow for further modifications, facilitating the development of new compounds with desired properties.
  • Reactivity Studies: Researchers utilize tert-Butyl (3-bromo-5-methylphenyl)(ethyl)carbamate to study various chemical reactions, including substitution and oxidation processes. The bromine atom can be replaced with other nucleophiles, while the carbamate group can undergo hydrolysis or reduction.

Biology

  • Enzyme Inhibition Studies: The compound is used to investigate enzyme-substrate interactions. Its ability to form covalent bonds with active site residues makes it a valuable tool in studying enzyme kinetics and inhibition mechanisms.
  • Protein-Ligand Binding: It acts as a probe in protein-ligand binding studies, helping to elucidate the binding affinities and specificities of various biological targets.

Medicine

  • Drug Development: There is ongoing research into its potential as a prodrug, which can be activated in specific biological environments. This application is particularly relevant in developing targeted therapies for diseases where selective activation is beneficial.
  • Insecticide Development: Recent studies have explored its efficacy against insect acetylcholinesterase, indicating potential uses in developing novel insecticides aimed at controlling disease-vectoring mosquitoes .
  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications .
  • Insecticide Efficacy : Research evaluating the activity of this compound against mosquito acetylcholinesterase showed promising results, suggesting it could lead to the development of effective insecticides that target resistant mosquito populations .
  • Drug Delivery Systems : Investigations into its use as a prodrug have shown that modifications to the carbamate group can enhance bioavailability and specificity for targeted tissues, paving the way for innovative drug delivery systems .

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-5-methylphenyl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The brominated aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Key Structural Features :

  • tert-Butyl carbamate group : Provides steric protection for the amine, enhancing stability during synthetic steps.
  • 3-Bromo-5-methylphenyl moiety : Bromine facilitates halogen-bonding interactions and acts as a leaving group in nucleophilic substitutions.
  • Ethyl substituent on nitrogen : Modulates electronic and steric properties, influencing reactivity and solubility.

Comparison with Structural Analogs

Structural Variations and Similarity Scores

Several analogs share the tert-butyl carbamate core but differ in substituents on the aromatic ring or nitrogen (Table 1). Structural similarity is quantified using computational methods (e.g., Tanimoto coefficients), with higher scores indicating closer resemblance.

Table 1: Structural Analogs and Similarity Scores

Compound Name CAS Number Substituents Similarity Score Reference
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate 1150114-27-4 5-Br, 2,3-F 0.94
tert-Butyl (4-bromo-2-methylphenyl)carbamate 306937-14-4 4-Br, 2-CH₃ 0.85
tert-Butyl (3-bromo-5-fluorophenyl)carbamate 1870366-60-1 3-Br, 5-F 0.92
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate 1101173-94-7 Thiadiazole ring, 3-Br 0.78*

*Estimated based on functional group divergence.

Key Observations :

  • Halogen Substitution : Fluorine at the 2- and 3-positions (CAS 1150114-27-4) increases electronegativity, enhancing reactivity in electrophilic substitutions compared to methyl groups .
  • Heterocyclic Analogs : Thiadiazole-containing derivatives (e.g., CAS 1101173-94-7) exhibit distinct electronic properties due to aromatic heterocycles, impacting binding affinity in medicinal chemistry applications .

Comparison with Analog Syntheses :

  • Fluorinated Derivatives : Require fluorination steps (e.g., Balz-Schiemann reaction) or use of fluorinated building blocks .
  • Thiadiazole Analogs : Synthesized via cyclization reactions, as seen in tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate, which involves bromination of pre-formed thiadiazole rings .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility
tert-Butyl (3-bromo-5-methylphenyl)(ethyl)carbamate* 322.21 N/A Low in H₂O
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate 308.12 N/A Moderate in DCM
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate 280.14 N/A High in THF

*Estimated based on molecular formula (C₁₄H₁₉BrNO₂).

Key Trends :

  • Halogen Effects : Bromine increases molecular weight and lipophilicity, reducing aqueous solubility.
  • Heterocycles : Thiadiazole derivatives (e.g., CAS 1101173-94-7) show higher solubility in polar aprotic solvents like THF .

Biological Activity

Tert-butyl (3-bromo-5-methylphenyl)(ethyl)carbamate is a carbamate derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural attributes, may exhibit a range of effects on biological systems, particularly concerning enzyme inhibition and receptor interactions. This article will explore the biological activity of this compound through various studies, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18BrNO2\text{C}_{13}\text{H}_{18}\text{Br}\text{N}\text{O}_2

This compound features a tert-butyl group, a bromine atom at the 3-position of the phenyl ring, and an ethyl carbamate moiety. The presence of these functional groups influences its solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. For instance, carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance synaptic transmission and potentially lead to neurotoxic effects if not regulated.

Table 1: Summary of Mechanisms

MechanismDescription
AChE InhibitionIncreases acetylcholine levels, enhancing neurotransmission
Enzyme InteractionPotential inhibition of other enzymes involved in metabolic pathways

Biological Activity Studies

Recent studies have investigated the biological activity of related compounds and analogs. While specific data on this compound is limited, insights can be drawn from analogous structures.

  • Inhibition Studies : Research has shown that phenyl-substituted carbamates exhibit varying degrees of AChE inhibition. The presence of halogen substituents (like bromine) can enhance binding affinity due to increased hydrophobic interactions with the enzyme's active site .
  • Antiparasitic Activity : Similar compounds have demonstrated efficacy against parasitic infections by targeting specific kinases involved in cellular proliferation. For example, studies on diaminothiazole derivatives revealed their capability to inhibit glycogen synthase kinase-3 (GSK3), leading to reduced viability in Trypanosoma brucei models .
  • In Vitro Efficacy : In vitro assays have indicated that compounds with similar structures possess significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .

Table 2: Comparative Biological Activity

CompoundTargetIC50 Value (µM)Reference
This compoundAChETBDCurrent Study
Diaminothiazole DerivativeGSK3<10
Phenyl-substituted CarbamateVarious Cancer Lines1-10

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies on related compounds indicate that:

  • Absorption : Compounds with similar structures show variable absorption rates depending on their solubility and formulation.
  • Distribution : The lipophilic nature of the tert-butyl group may facilitate distribution across cell membranes.
  • Metabolism : Metabolic stability is crucial for maintaining effective concentrations in vivo; however, specific data on this compound remains to be elucidated.

Case Studies

  • Case Study on AChE Inhibition : A study examining the effects of various carbamates on AChE revealed that modifications at the phenolic position significantly affected inhibitory potency. Compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts .
  • Antiparasitic Drug Development : Research into carbamate derivatives has led to promising candidates for treating parasitic diseases like African sleeping sickness. These studies highlight the importance of structural modifications in enhancing biological activity against specific targets .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of tert-butyl (3-bromo-5-methylphenyl)(ethyl)carbamate to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires strict control of reaction parameters such as temperature, inert atmosphere (e.g., nitrogen), and stoichiometric ratios of precursors like 3-bromo-5-methylaniline and tert-butyl chloroformate. Stepwise protection of the amine group via carbamate formation, followed by halogenation or alkylation, is critical. For example, using catalytic bases (e.g., triethylamine) during carbamate coupling improves efficiency, while avoiding moisture prevents hydrolysis . Automated systems (e.g., flow chemistry) can enhance reproducibility in industrial settings .

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be applied?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying aromatic protons (δ 6.8–7.5 ppm), tert-butyl groups (δ 1.2–1.4 ppm), and carbamate linkages. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₁BrNO₂). Purity assessment via HPLC with UV detection (λ = 254 nm) ensures >95% purity. Cross-referencing with IR spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches .

Q. How should researchers handle discrepancies in reported safety data (e.g., toxicity classifications) for this compound during experimental design?

  • Methodological Answer : Conflicting hazard data (e.g., skin irritation vs. no hazard) necessitate a precautionary approach. Conduct in silico toxicity prediction using tools like OECD QSAR Toolbox, followed by in vitro assays (e.g., Ames test for mutagenicity). Reference Safety Data Sheets (SDS) from multiple vendors and prioritize GHS-compliant classifications. For example, if SDS reports H315 (skin irritation), implement PPE (gloves, lab coats) and fume hoods even if other sources claim low risk .

Advanced Research Questions

Q. What reaction mechanisms underlie the halogenation and functionalization of this compound in medicinal chemistry applications?

  • Methodological Answer : The bromine atom at the 3-position participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl formation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. The carbamate’s ethyl group can undergo deprotection (e.g., HCl/dioxane) to generate free amines for further derivatization. Computational studies (DFT) model transition states to predict regioselectivity in electrophilic substitutions .

Q. How can researchers address contradictory biological activity data for this compound in enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, enzyme isoforms). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and validate via dose-response curves (IC₅₀). Employ orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays). If IC₅₀ varies >10-fold between studies, investigate off-target effects using proteome-wide profiling .

Q. What strategies are recommended for studying the metabolic stability of this compound in preclinical models?

  • Methodological Answer : Perform in vitro microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification of parent compound and metabolites. Identify metabolic hotspots (e.g., tert-butyl cleavage) via isotopic labeling. Compare in silico predictions (e.g., CYP450 docking via AutoDock Vina) with experimental data. For in vivo studies, use radiolabeled analogs (¹⁴C) to track excretion pathways .

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